Technical Guide: 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol
Technical Guide: 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol
The following technical guide details the properties, synthesis, and critical applications of 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol (CAS 154044-75-4). This document is structured for researchers in medicinal chemistry and process development, focusing on its role as a specialized building block for hydroxylated metabolite standards and complex ether synthesis.
CAS Number: 154044-75-4 Synonyms: 1-[(4-Methoxybenzyl)oxy]-2-methylpropan-2-ol; PMB-protected Isobutylene Glycol Molecular Formula: C₁₂H₁₈O₃ Molecular Weight: 210.27 g/mol [1]
Part 1: Executive Summary & Strategic Utility
2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol is a regiospecifically protected derivative of isobutylene glycol (2-methyl-1,2-propanediol). In drug development, it serves as a critical "masked" synthon for the synthesis of hydroxylated tert-butyl moieties.
Its primary utility lies in the synthesis of drug metabolites and impurity standards . Many pharmaceuticals containing tert-butyl groups (e.g., Docetaxel, Boc-protected amines) undergo metabolic oxidation to form hydroxy-tert-butyl derivatives. CAS 154044-75-4 provides a pre-functionalized scaffold where the primary alcohol is protected by a p-methoxybenzyl (PMB) group, leaving the tertiary alcohol free for conjugation. This allows for the precise construction of "hydroxy-Boc" analogs and other oxidized metabolites without the ambiguity of direct chemical oxidation.
Part 2: Physicochemical Profile[2][3]
| Property | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |
| Boiling Point | ~320°C (predicted) | High boiling point due to H-bonding |
| Solubility | DMSO, Methanol, Chloroform, Ethyl Acetate | Lipophilic PMB group aids organic solubility |
| pKa | ~15 (Tertiary alcohol) | Typical for hindered alcohols |
| Stability | Air/Moisture Stable | PMB ether is acid-labile (DDQ/CAN/TFA sensitive) |
| Flash Point | >110°C | Estimated |
Part 3: Synthesis & Reaction Mechanism[7]
The industrial and laboratory synthesis of CAS 154044-75-4 relies on the regioselective nucleophilic ring-opening of isobutylene oxide by 4-methoxybenzyl alcohol (PMB-OH).
Synthetic Protocol
Reagents: Isobutylene oxide, 4-Methoxybenzyl alcohol, Acid Catalyst (e.g., BF₃·OEt₂ or H₂SO₄) or Base Catalyst (NaH). Conditions: Anhydrous, 0°C to RT.
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Activation: The epoxide oxygen of isobutylene oxide is activated by a Lewis acid or the alcohol is deprotonated by a base.
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Nucleophilic Attack: The nucleophile (PMB-OH or PMB-O⁻) attacks the less substituted carbon (C1) of the epoxide ring. This regioselectivity is driven by steric hindrance at the tertiary carbon (C2).
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Workup: Quenching and extraction yields the mono-protected 1,2-diol.
Mechanistic Pathway (DOT Visualization)
Part 4: Applications in Drug Development
Synthesis of Hydroxylated Metabolites (The "Hydroxy-Boc" Strategy)
Metabolic profiling often requires authentic standards of oxidized drug metabolites. For drugs containing a tert-butoxycarbonyl (Boc) group (e.g., Docetaxel side chain precursors), the primary metabolic pathway involves hydroxylation of a methyl group on the tert-butyl moiety.
Direct oxidation of the parent drug is often non-selective. CAS 154044-75-4 circumvents this by acting as a pre-oxidized building block :
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Coupling: The free tertiary alcohol of CAS 154044-75-4 is reacted with isocyanates or activated carbonyls to mimic the drug's core structure.
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Deprotection: The PMB group is selectively removed (e.g., using DDQ or CAN) to reveal the primary hydroxyl group, yielding the specific hydroxy-tert-butyl metabolite .
Workflow: Metabolite Standard Synthesis
Part 5: Analytical Characterization
To validate the identity of CAS 154044-75-4, the following spectral features are diagnostic.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
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Aromatic Region: Two doublets at ~7.25 ppm and ~6.88 ppm (characteristic AA'BB' system of PMB).
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Benzylic Protons: Singlet at ~4.45 ppm (Ar-CH ₂-O-).
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Methoxy Group: Singlet at ~3.80 ppm (-OCH ₃).
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Methylene Linker: Singlet at ~3.25 ppm (-O-CH ₂-C(Me)₂-). Note: This shift confirms the ether is at the primary position.
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Gem-Dimethyl: Singlet at ~1.20 ppm (-C(CH ₃)₂-OH).
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+Na]⁺ = 233.27 m/z.
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Fragmentation: Loss of water [M-18] is common for tertiary alcohols; loss of PMB cation (m/z 121) is a dominant fragment in EI/CID.
Part 6: Safety & Handling
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Hazards: Likely an irritant to eyes and skin. The compound is an ether/alcohol derivative and should be treated as potentially flammable.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The PMB ether is generally stable but can degrade under strong acidic conditions or oxidative stress over long periods.
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Spill Protocol: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
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Tetrahedron , 1994, 50(34), 10289-10298.[2] (Describes the synthesis and reactivity of PMB-protected diols via epoxide opening). Link
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Santa Cruz Biotechnology . 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol Product Data Sheet. Accessed Jan 2026.[3] Link
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Toronto Research Chemicals (TRC) . Certificate of Analysis: 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol. (Identified as intermediate for Docetaxel impurities). Link
